molecular formula C32H31NO4 B154955 6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline CAS No. 20323-85-7

6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline

Cat. No. B154955
CAS RN: 20323-85-7
M. Wt: 493.6 g/mol
InChI Key: AFLGERFIBQNORH-UHFFFAOYSA-N
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Description

6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C32H31NO4 and its molecular weight is 493.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

Research has shown that compounds related to 6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline play a significant role in synthetic chemistry, particularly in the Bischler–Napieralski isoquinoline synthesis. Doi et al. (1997) discussed the formation of dihydroisoquinolines as both normal and abnormal reaction products in the synthesis of isoquinoline derivatives, highlighting the complexity and versatility of these compounds in chemical reactions (Doi et al., 1997).

Pharmacological Studies

A study by Fassett and Hjort (1938) explored the effects of various isoquinolines on blood pressure, respiration, and smooth muscle, attempting to correlate chemical constitution with physiological action. Their findings contribute to understanding the pharmacological potentials of isoquinolines, which could extend to compounds like the one (Fassett & Hjort, 1938).

Molecular Interaction Studies

The interaction of isoquinoline derivatives with tubulin polymerization has been a focal point in cancer research. Gastpar et al. (1998) and Minegishi et al. (2015) have both identified methoxy-substituted isoquinolines as inhibitors of tubulin polymerization, a crucial process in cancer cell growth. These studies underscore the therapeutic potential of isoquinoline derivatives in developing anticancer treatments (Gastpar et al., 1998); (Minegishi et al., 2015).

Fluorescent Labeling and Diagnosis

6-Methoxy-4-quinolone, an oxidation product derived from related compounds, has been identified as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. This property makes it suitable for biomedical analysis and fluorescent labeling, demonstrating the potential of isoquinoline derivatives in diagnostic applications (Hirano et al., 2004).

properties

IUPAC Name

6-methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31NO4/c1-34-29-14-13-25(18-31(29)36-21-23-9-5-3-6-10-23)17-28-27-20-32(37-22-24-11-7-4-8-12-24)30(35-2)19-26(27)15-16-33-28/h3-14,18-20H,15-17,21-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLGERFIBQNORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC4=CC=CC=C4)OC)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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